molecular formula C22H25FN4OS B305631 N-(2-fluorophenyl)-2-{[4-isobutyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

N-(2-fluorophenyl)-2-{[4-isobutyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

Cat. No. B305631
M. Wt: 412.5 g/mol
InChI Key: AILPVPUWMCWPPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-2-{[4-isobutyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide, also known as FIT-039, is a novel and potent inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the regulation of intracellular cyclic AMP (cAMP) levels. FIT-039 has shown promising results in preclinical studies as a potential treatment for various inflammatory and autoimmune diseases, including asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis.

Mechanism of Action

N-(2-fluorophenyl)-2-{[4-isobutyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide exerts its pharmacological effects by selectively inhibiting PDE4, an enzyme that catalyzes the hydrolysis of cAMP to AMP. By inhibiting PDE4, N-(2-fluorophenyl)-2-{[4-isobutyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide increases intracellular cAMP levels, which in turn activates protein kinase A (PKA) and other downstream effectors. This leads to a reduction in pro-inflammatory cytokine production, inhibition of immune cell activation and migration, and promotion of anti-inflammatory pathways.
Biochemical and physiological effects:
N-(2-fluorophenyl)-2-{[4-isobutyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been shown to have a broad range of biochemical and physiological effects in preclinical studies. It reduces the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8, while increasing the production of anti-inflammatory cytokines such as IL-10. N-(2-fluorophenyl)-2-{[4-isobutyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide also inhibits the activation and migration of immune cells such as T cells, B cells, and macrophages. In addition, N-(2-fluorophenyl)-2-{[4-isobutyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been shown to improve lung function, reduce airway hyperresponsiveness, and decrease joint inflammation and destruction.

Advantages and Limitations for Lab Experiments

N-(2-fluorophenyl)-2-{[4-isobutyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has several advantages for laboratory experiments. It is a potent and selective inhibitor of PDE4, with high affinity and specificity for the enzyme. It has been extensively studied in preclinical models of inflammatory and autoimmune diseases, and has shown promising results in reducing inflammation and improving disease outcomes. However, there are also limitations to the use of N-(2-fluorophenyl)-2-{[4-isobutyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide in laboratory experiments. It has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet fully known. In addition, the optimal dosing and administration regimen for N-(2-fluorophenyl)-2-{[4-isobutyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide have not been established.

Future Directions

There are several potential future directions for research on N-(2-fluorophenyl)-2-{[4-isobutyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. One area of interest is the development of more potent and selective PDE4 inhibitors based on the structure of N-(2-fluorophenyl)-2-{[4-isobutyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. Another area of interest is the investigation of N-(2-fluorophenyl)-2-{[4-isobutyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide as a potential treatment for other inflammatory and autoimmune diseases, such as inflammatory bowel disease and multiple sclerosis. Finally, the safety and efficacy of N-(2-fluorophenyl)-2-{[4-isobutyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide in clinical trials need to be further explored to determine its potential as a therapeutic agent for human diseases.

Synthesis Methods

N-(2-fluorophenyl)-2-{[4-isobutyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the preparation of the key intermediate 4-isobutyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol, which is then coupled with 2-fluorobenzoyl chloride to yield N-(2-fluorophenyl)-2-{[4-isobutyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. The synthesis process has been optimized to achieve high yields and purity of the final product.

Scientific Research Applications

N-(2-fluorophenyl)-2-{[4-isobutyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been extensively studied in preclinical models of inflammatory and autoimmune diseases. In a mouse model of allergic asthma, N-(2-fluorophenyl)-2-{[4-isobutyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide was found to significantly reduce airway inflammation and hyperresponsiveness. In a rat model of COPD, N-(2-fluorophenyl)-2-{[4-isobutyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide was shown to improve lung function and reduce inflammation. N-(2-fluorophenyl)-2-{[4-isobutyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has also been investigated as a potential treatment for rheumatoid arthritis, with promising results in reducing joint inflammation and destruction.

properties

Product Name

N-(2-fluorophenyl)-2-{[4-isobutyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

Molecular Formula

C22H25FN4OS

Molecular Weight

412.5 g/mol

IUPAC Name

N-(2-fluorophenyl)-2-[[4-(2-methylpropyl)-5-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H25FN4OS/c1-16(2)14-27-20(13-12-17-8-4-3-5-9-17)25-26-22(27)29-15-21(28)24-19-11-7-6-10-18(19)23/h3-11,16H,12-15H2,1-2H3,(H,24,28)

InChI Key

AILPVPUWMCWPPF-UHFFFAOYSA-N

SMILES

CC(C)CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2F)CCC3=CC=CC=C3

Canonical SMILES

CC(C)CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2F)CCC3=CC=CC=C3

Origin of Product

United States

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